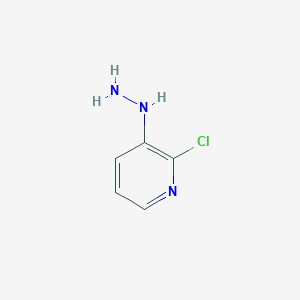
Antide
Übersicht
Beschreibung
Antide (Acetat) ist ein synthetisches Peptid, das als potenter Antagonist des Gonadotropin-Releasing-Hormons (GnRH)-Rezeptors wirkt. Es wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Regulation von Reproduktionshormonen zu untersuchen. Die Verbindung hat die Summenformel C82H108N17O14Cl und ein Molekulargewicht von 1591,32 Dalton .
Wissenschaftliche Forschungsanwendungen
Antide (Acetat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation verwendet.
Biologie: Wird in Studien zur Hormonregulation und Rezeptorbindung eingesetzt.
Medizin: Untersucht auf sein potenzielles Einsatzgebiet bei der Behandlung hormonbedingter Erkrankungen.
Industrie: Wird bei der Entwicklung von diagnostischen Tests und Therapeutika eingesetzt .
Wirkmechanismus
This compound (Acetat) entfaltet seine Wirkungen durch Bindung an den Gonadotropin-Releasing-Hormon-Rezeptor (GnRHR), wodurch die Freisetzung von Luteinisierendem Hormon (LH) und Follikel-stimulierendem Hormon (FSH) aus der Hypophyse gehemmt wird. Diese Hemmung stört die normale Regulation der Reproduktionshormone, was es zu einem wertvollen Werkzeug für die Untersuchung hormonbedingter Prozesse macht .
Wirkmechanismus
Target of Action
Antide, also known as Iturelix, primarily targets the Gonadotropin-releasing hormone receptor (GnRHR) . This receptor plays a crucial role in the regulation of reproduction.
Mode of Action
This compound acts as a GnRHR antagonist . This means it binds to the GnRHR and blocks its function. By doing so, it prevents the release of gonadotropins, which are hormones that stimulate the gonads (ovaries and testes) to produce sex hormones and gametes (eggs and sperm).
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Gonadotropin-releasing hormone (GnRH) pathway . When this compound binds to the GnRHR, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This results in decreased production of sex hormones and gametes.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of this compound almost doubled after dilution in larger volumes . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of the GnRH pathway by this compound leads to a decrease in the production of sex hormones and gametes. This can result in various effects, depending on the context. For example, in in vitro fertilization (IVF) patients, this compound can prevent premature luteinizing hormone surges .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the timing and dosage of administration can affect its efficacy. In a study of IVF patients, this compound was administered daily and serum samples were taken three times daily during this compound administration to assess its levels and hormone levels . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
Antide (Iturelix) interacts with the GNRH receptor, inhibiting the release of gonadotropins such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland . This interaction is crucial in regulating reproductive processes.
Cellular Effects
This compound (Iturelix) has been shown to inhibit apoptosis of preovulatory follicle cells in the rat ovary . This suggests that this compound (Iturelix) can influence cell function by impacting cell signaling pathways and gene expression related to apoptosis.
Molecular Mechanism
The molecular mechanism of this compound (Iturelix) involves binding to the GNRH receptor, acting as an antagonist . This binding inhibits the action of GNRH, thereby reducing the release of FSH and LH from the anterior pituitary gland .
Temporal Effects in Laboratory Settings
It is known that this compound (Iturelix) has a long half-life due to its ability to bind reversibly to serum albumin, which increases its resistance to enzymatic degradation .
Dosage Effects in Animal Models
The effects of this compound (Iturelix) in animal models vary with dosage. For instance, in a study involving rats, this compound (Iturelix) was shown to inhibit the apoptosis of preovulatory follicle cells in the rat ovary
Metabolic Pathways
Given its role as a GNRH antagonist, it likely interacts with enzymes and cofactors involved in the synthesis and release of gonadotropins .
Transport and Distribution
Due to its biochemical properties, it is likely that it interacts with transporters or binding proteins that facilitate its movement within the cell .
Subcellular Localization
Given its role as a GNRH antagonist, it is likely that it is localized to areas of the cell involved in the synthesis and release of gonadotropins .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Antide (Acetat) wird durch Festphasen-Peptidsynthese (SPPS) synthetisiert, ein Verfahren, das häufig für die Herstellung von Peptiden verwendet wird. Die Synthese beinhaltet die schrittweise Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Kupplungsreagenzien wie HBTU oder DIC und Entschützungsreagenzien wie TFA .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound (Acetat) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer, die mehrere Reaktionen gleichzeitig abwickeln können, was eine hohe Ausbeute und Reinheit gewährleistet. Das Endprodukt wird mit Techniken wie Umkehrphasen-Hochleistungsflüssigchromatographie (RP-HPLC) gereinigt und durch Massenspektrometrie und Aminosäureanalyse charakterisiert .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Antide (Acetat) unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cetrorelix: Ein weiterer GnRH-Antagonist, der in ähnlichen Forschungsanwendungen eingesetzt wird.
Ganirelix: Ein GnRH-Antagonist mit einer etwas anderen Aminosäuresequenz.
Degarelix: Ein GnRH-Antagonist, der klinisch zur Behandlung von Prostatakrebs eingesetzt wird.
Einzigartigkeit
Antide (Acetat) ist aufgrund seiner hohen Potenz und Spezifität für den GnRHR einzigartig. Im Gegensatz zu einigen anderen GnRH-Antagonisten induziert es keine Histaminausschüttung, was es zu einer sichereren Option für bestimmte experimentelle Konfigurationen macht .
Eigenschaften
IUPAC Name |
N-[(5R)-5-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide;acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H108ClN17O14.C2H4O2/c1-50(2)41-65(76(108)95-64(26-11-12-37-88-51(3)4)82(114)100-40-18-27-70(100)81(113)91-52(5)71(84)103)96-75(107)63(25-10-14-39-90-73(105)60-23-17-36-87-48-60)93-74(106)62(24-9-13-38-89-72(104)59-22-16-35-86-47-59)94-80(112)69(49-101)99-79(111)68(45-56-19-15-34-85-46-56)98-78(110)67(43-54-29-32-61(83)33-30-54)97-77(109)66(92-53(6)102)44-55-28-31-57-20-7-8-21-58(57)42-55;1-2(3)4/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,88,101H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H2,84,103)(H,89,104)(H,90,105)(H,91,113)(H,92,102)(H,93,106)(H,94,112)(H,95,108)(H,96,107)(H,97,109)(H,98,110)(H,99,111);1H3,(H,3,4)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBDDEILKDGLGU-OHURHHEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)NC(=O)[C@H](CCCCNC(=O)C3=CN=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H112ClN17O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1651.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112568-12-4 | |
| Record name | Antide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


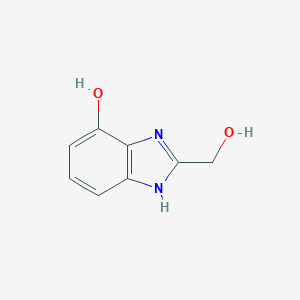
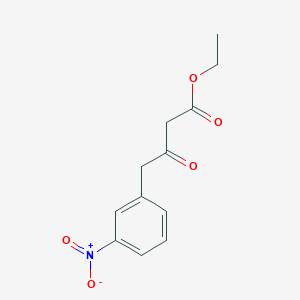

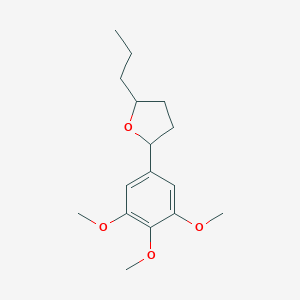


![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
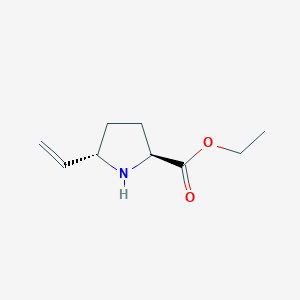
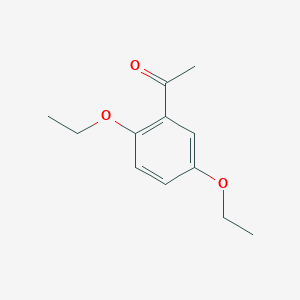
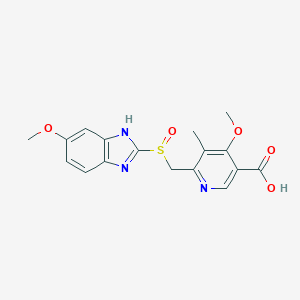
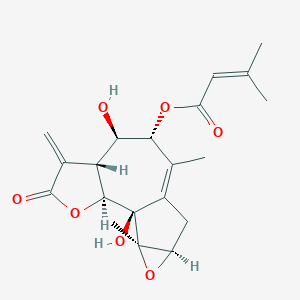

![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)
